2-Ethyl-2-nitro-1,3-propanediol

Descripción

Historical Context and Initial Chemical Investigations of Nitrodiols

The study of nitro compounds has a rich history, with the synthesis of the first nitrile, hydrogen cyanide, dating back to 1782. wikipedia.org The broader class of nitrodiols, to which 2-ethyl-2-nitro-1,3-propanediol belongs, gained attention for their antimicrobial properties. For instance, the related compound 2-bromo-2-nitropropane-1,3-diol (Bronopol), first synthesized in 1897, was developed in the early 1960s as a preservative for pharmaceuticals. atamanchemicals.comatamanchemicals.com Early research into germinal bromo nitro alkanes highlighted their antifungal activity. nveo.org This historical work on similar compounds paved the way for the investigation and application of other nitrodiols like this compound.

Significance within Organic Chemistry and Material Science Fields

In organic chemistry, this compound serves as an important intermediate in synthesis. nih.gov Its functional groups, a nitro group and two hydroxyl groups, allow for a variety of chemical transformations. The nitro group can be reduced to an amine, and the hydroxyl groups can undergo esterification or etherification, making it a versatile building block for more complex molecules.

In the realm of material science, this compound finds application in the production of various materials. It is used in the manufacturing of cosmetics and personal care products, where it acts as an antimicrobial agent, preserving the quality and extending the shelf life of these products. guidechem.com

Current Research Trajectories and Open Questions for this compound

Current research continues to explore the potential of this compound. One area of investigation involves the synthesis of its derivatives and their potential applications. For example, the dinitrate ester of this compound is a known derivative. guidechem.com Further research is needed to fully understand the reaction mechanisms and optimize the synthesis of such derivatives. Open questions remain regarding the full scope of its utility in material science and as a precursor for novel organic compounds.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H11NO4 epa.gov |

| Molecular Weight | 149.15 g/mol epa.gov |

| CAS Number | 597-09-1 epa.gov |

| Appearance | Colorless crystalline solid guidechem.com |

| Melting Point | 55-56 °C guidechem.com |

| Boiling Point | 321.9 °C at 760 mmHg guidechem.com |

| Density | 1.254 g/cm³ guidechem.com |

| Flash Point | 148.2 °C guidechem.com |

| Refractive Index | 1.488 guidechem.com |

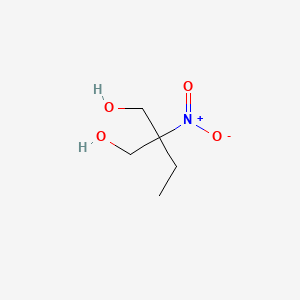

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-2-nitropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c1-2-5(3-7,4-8)6(9)10/h7-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADISKICBOYXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041417 | |

| Record name | 2-Nitro-2-ethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Alfa Aesar MSDS] | |

| Record name | 1,3-Propanediol, 2-ethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-nitro-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000865 [mmHg] | |

| Record name | 2-Ethyl-2-nitro-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

597-09-1 | |

| Record name | 2-Nitro-2-ethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-nitro-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-nitropropanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitro-2-ethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-nitropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-NITRO-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5243OT5I3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Ethyl 2 Nitro 1,3 Propanediol

Direct Synthesis Routes to 2-Ethyl-2-nitro-1,3-propanediol

Direct synthesis methods are the most common approaches for producing this compound. These methods typically involve the formation of the carbon skeleton and the introduction of the nitro and hydroxyl functional groups in a single synthetic sequence.

The Henry reaction, also known as the nitroaldol reaction, is a classical and widely used method for the synthesis of β-nitro alcohols. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, the precursor nitroalkane is 1-nitropropane, which reacts with two equivalents of formaldehyde (B43269).

The reaction mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is subsequently protonated to yield the β-nitro alcohol. wikipedia.org Since all steps in the Henry reaction are reversible, careful control of reaction conditions is necessary to favor product formation. wikipedia.org

A similar reaction is the exhaustive condensation of nitromethane (B149229) with formaldehyde under basic conditions to produce tris(hydroxymethyl)nitromethane, an intermediate in the synthesis of Tris buffer. wikipedia.org This highlights the versatility of the Henry reaction in creating polyhydroxylated nitro compounds.

Various catalytic systems have been developed to improve the efficiency and selectivity of the Henry reaction for the synthesis of nitrodiols. Both homogeneous and heterogeneous catalysts are employed.

Base catalysts are essential for the deprotonation of the nitroalkane, initiating the reaction. organic-chemistry.org While simple bases like sodium hydroxide (B78521) can be used, more sophisticated catalytic systems have been developed to enhance control over the reaction. For instance, copper(I)-based catalysts with specific ligands, such as bis(sulfonamide)-diamine, have shown high diastereo- and enantioselectivity in Henry reactions. organic-chemistry.org

The choice of catalyst can significantly influence the reaction rate and the formation of side products. For large-scale industrial production, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the nature and concentration of the catalyst and reactants.

For example, in the production of 1,3-propanediol (B51772) through fermentation, a related diol, optimization of factors such as temperature, time, and nutrient concentrations was found to be critical for maximizing the yield. elsevierpure.com Statistical methods like Plackett-Burman design and response surface methodology are often employed to systematically screen and optimize these parameters. elsevierpure.com These principles can be applied to the chemical synthesis of this compound to enhance production efficiency.

The choice of solvent can also play a significant role. While the Henry reaction can be performed in various solvents, aqueous media has been explored as a more environmentally friendly option. organic-chemistry.org

Table 1: Factors Influencing the Synthesis of this compound

| Parameter | Influence on the Reaction | Typical Conditions/Considerations |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Moderate temperatures are generally preferred. |

| Catalyst | Initiates the reaction and can influence stereoselectivity. | Base catalysts are essential. Chiral catalysts can be used for asymmetric synthesis. |

| Reactant Concentration | Impacts reaction kinetics and equilibrium position. | Stoichiometric ratios are often adjusted to maximize conversion of the limiting reagent. |

| Solvent | Affects solubility of reactants and can influence reaction rate and pathway. | Polar solvents are commonly used. Aqueous media is a greener alternative. |

Derivatization Strategies from this compound

This compound serves as a versatile precursor for the synthesis of other important chemical compounds through various derivatization reactions.

The nitro group in this compound can be readily reduced to an amino group, yielding 2-amino-2-ethyl-1,3-propanediol (B89701). drugfuture.com This transformation is a key step in the synthesis of various biologically active molecules and specialty chemicals. drugfuture.com

Catalytic hydrogenation is a common method for this reduction. drugfuture.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon. google.com For instance, 2-amino-2-ethyl-1,3-propanediol can be prepared by the catalytic hydrogenation of the corresponding nitro compound. drugfuture.com

Other reducing agents can also be employed. For example, the reduction of the related compound 2-bromo-2-nitro-1,3-propanediol (bronopol) to its corresponding amine has been attempted using tin metal and hydrochloric acid. nveo.org

The carbon atom bearing the nitro group in nitrodiols can often be halogenated. A prominent example is the synthesis of 2-bromo-2-nitro-1,3-propanediol, commonly known as bronopol (B193717). vaibhavfinechem.comatamanchemicals.com While not a direct derivatization of this compound, the synthesis of bronopol illustrates the halogenation of a similar nitrodiol.

The synthesis of bronopol typically involves the reaction of the corresponding nitronate salt with bromine. google.com The process often starts with the hydroxymethylation of nitromethane using formaldehyde in the presence of a base, followed by bromination. atamanchemicals.comgoogle.com This reaction introduces a bromine atom at the carbon bearing the nitro group, resulting in the formation of the halonitrodiol. vaibhavfinechem.com Continuous production methods for bronopol have been developed to improve efficiency and safety. google.com

Esterification and Etherification of Hydroxyl Groups

The hydroxyl groups of this compound (NEPD) are amenable to esterification, a reaction that converts alcohols to esters. This is a common strategy to modify the physical properties of the compound or to introduce new functional groups.

One notable example is the esterification of NEPD with azidoacetic acid to form 1,3-Di(azido-acetoxy)-2-ethyl-2-nitropropane (ENPEA). researchgate.net This reaction creates an energetic plasticizer by incorporating two additional azido (B1232118) groups into the molecule via ester linkages. The synthesis involves reacting NEPD directly with azidoacetic acid, which is a departure from more common methods that might use an acid chloride or anhydride (B1165640). The thermal decomposition kinetics of the resulting energetic ester, ENPEA, have been studied using differential scanning calorimetry (DSC). researchgate.net

Another documented derivative is the diacetate ester, 1,3-Propanediol, 2-ethyl-2-nitro-, 1,3-diacetate. While the specific synthetic details are not extensively published in readily available literature, this transformation is typically achieved by reacting the diol with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a basic catalyst.

Information regarding the specific etherification of this compound is not prominently available in scientific literature. Generally, the Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a standard method for forming ethers, but its direct application to this specific nitro-diol is not detailed.

Azidation Reactions for Energetic Derivatives

A key application of this compound is its use as a starting material for energetic azido compounds. The conversion of its hydroxyl groups to highly energetic azide (B81097) groups significantly increases the energy output of the resulting molecule. A well-documented example is the synthesis of the energetic plasticizer 1,3-diazido-2-ethyl-2-nitropropane (DAENP). researchgate.net

The synthesis of DAENP from NEPD is a multi-step process designed to first convert the hydroxyl groups into a better leaving group, which is then displaced by the azide ion. researchgate.net

Synthetic Pathway to 1,3-diazido-2-ethyl-2-nitropropane (DAENP):

Tosylation: The parent diol, this compound, undergoes tosylation. In this step, the hydroxyl groups react with p-toluenesulfonyl chloride (TsCl) in the presence of a base (like pyridine) to form 2-ethyl-2-nitro-1,3-bis(p-toluenesulfonyl)propyl ester. The tosylate group is an excellent leaving group, preparing the molecule for the next step.

Azidation: The tosylated intermediate is then reacted with an azide salt, typically sodium azide (NaN₃), in a suitable solvent like dimethylformamide (DMF). The azide ion acts as a nucleophile, displacing the tosylate groups via an SN2 reaction to yield the final product, 1,3-diazido-2-ethyl-2-nitropropane (DAENP). researchgate.net

This general methodology of condensation, sulfonylation, and azido-substitution is a common route for producing energetic azido plasticizers from nitroalkane precursors. researchgate.net The resulting DAENP is noted for being thermally stable up to 196°C and having a high energy output. researchgate.net

Formation of Other Nitrogen-Containing Derivatives (e.g., Nitrates, Dinitrooxy Compounds)

The hydroxyl groups of this compound can be nitrated to form nitrate (B79036) esters (-ONO₂), which are themselves highly energetic functional groups. This conversion transforms the diol into a dinitrooxy compound, significantly enhancing its explosive or propellant properties.

The resulting derivative is known as this compound dinitrate. While its existence is confirmed in chemical databases, detailed peer-reviewed procedures for its synthesis are not widely available. However, the nitration of polyols is a well-established field in energetic materials chemistry. Generally, such reactions are performed using potent nitrating agents, which are typically mixtures of concentrated nitric acid and sulfuric acid (mixed acid).

The reaction would proceed by protonation of the hydroxyl groups by sulfuric acid, followed by nucleophilic attack on the nitrogen of a nitronium ion (NO₂⁺), which is formed in situ from the mixed acid. The reaction must be conducted under carefully controlled, low-temperature conditions due to the highly exothermic nature of the nitration and the explosive potential of the product.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound itself is based on the Henry reaction (also known as a nitro-aldol reaction), a base-catalyzed carbon-carbon bond-forming reaction. organic-chemistry.orgwikipedia.org The specific process for NEPD involves the condensation of nitroethane with two equivalents of formaldehyde.

CH₃CH₂NO₂ + 2 CH₂O → HOCH₂-C(C₂H₅)(NO₂)-CH₂OH

Traditional methods for the Henry reaction often use stoichiometric amounts of base and may require organic solvents. Green chemistry initiatives aim to improve the environmental footprint of such processes by developing more sustainable methods. Key areas of research in making the Henry reaction greener include:

Catalytic Methods: The use of catalytic amounts of base, rather than stoichiometric quantities, reduces waste. Various organocatalysts, including guanidines and chiral thioureas, have been developed to efficiently promote the Henry reaction. mdpi.com

Aqueous Media: Performing the reaction in water instead of organic solvents is a significant green improvement. Research has demonstrated that the Henry reaction can be successfully carried out in aqueous media, often leading to simpler workup procedures. organic-chemistry.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases (e.g., a solid base and a liquid organic phase). This can enhance reaction rates and allow for the use of milder reaction conditions, which aligns with the principles of green chemistry. google.comijche.com

While these green methodologies are well-documented for the general Henry reaction, specific studies detailing their application and optimization for the industrial or laboratory-scale synthesis of this compound are not extensively reported in the reviewed literature. However, these catalytic and alternative solvent approaches represent the most promising avenues for developing more environmentally friendly synthetic routes to this important chemical intermediate. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2 Nitro 1,3 Propanediol

Acid-Base Reactivity and Proton Transfer Mechanisms

The acid-base characteristics of 2-Ethyl-2-nitro-1,3-propanediol are centered on its hydroxyl groups. While specific experimental pKa values for this compound are not widely documented, the pKa for the structurally similar compound 2-Bromo-2-nitro-1,3-propanediol (Bronopol) is predicted to be approximately 12.02, suggesting the hydroxyl protons are weakly acidic lookchem.com.

Unlike primary or secondary nitroalkanes, this compound lacks an acidic proton on the carbon atom adjacent to the nitro group. Consequently, it cannot form a nitronate ion via simple deprotonation at the alpha-carbon, a common reaction for other nitroalkanes in the presence of a base cdnsciencepub.com.

Proton transfer mechanisms are fundamental to its reactions, particularly in aqueous solutions. In these environments, water molecules can act as a "proton shuttle," facilitating the transfer of protons to or from the hydroxyl groups through a series of discrete protonation and deprotonation steps masterorganicchemistry.com. While direct intramolecular proton transfer between the two hydroxyl groups is conceivable, it typically requires a strained transition state. Intermolecular proton transfer involving solvent or other species is generally the more favored pathway masterorganicchemistry.com. The interaction with bases primarily proceeds not through deprotonation of the carbon skeleton, but through pathways involving the hydroxyl groups or direct attack leading to decomposition, as detailed in the following sections.

Decomposition Pathways and Stability Studies

The stability of this compound is highly dependent on the chemical environment, particularly pH and temperature.

Under strongly alkaline conditions, the primary decomposition route for this compound is a reverse Henry reaction (also known as a retro-aldol reaction). This pathway does not require an acidic alpha-hydrogen. Instead, it involves the nucleophilic attack of a hydroxide (B78521) ion, leading to the cleavage of carbon-carbon bonds. The decomposition yields formaldehyde (B43269) and the salt of 1-nitropropane.

A study on the closely related compound 2-methyl-2-nitro-1,3-propanediol (B193712) under strongly alkaline conditions (20% NaOH) confirmed that the decomposition proceeds primarily through a reverse aldol (B89426) mechanism cdnsciencepub.com. This reaction resulted in the liberation of formaldehyde and the formation of polymeric materials, described as dark-brown, water-insoluble tar cdnsciencepub.com.

Interestingly, the reaction pathway is sensitive to the pH and composition of the alkaline medium. When the hydrolysis of 2-methyl-2-nitro-1,3-propanediol was conducted in a milder alkaline borate (B1201080) buffer (pH 10), a different mechanism became dominant cdnsciencepub.com. This condition led to high yields of nitrite (B80452) ions, indicating that the carbon-nitro bond was cleaved directly. The major organic product identified was 2-C-methyl glycerol, suggesting a nucleophilic displacement of the nitro group, a pathway not observed under stronger alkali cdnsciencepub.com. This highlights how intermolecular interactions with buffer components (e.g., borate) can fundamentally alter the degradation mechanism (see Section 3.4).

This compound is a solid at room temperature with a reported melting point between 55-56°C alfa-chemistry.comguidechem.com. At elevated temperatures, it undergoes thermal decomposition. The flash point is reported to be between 137°C and 148.2°C alfa-chemistry.comguidechem.comfishersci.com.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 55-56 °C | alfa-chemistry.comguidechem.com |

| Boiling Point | 178 °C @ 50 mmHg | fishersci.com |

| Flash Point | 137 - 148.2 °C | alfa-chemistry.comguidechem.comfishersci.com |

Thermal decomposition is expected to produce irritating gases and vapors, including oxides of nitrogen (NOx) from the nitro group and carbon oxides from the organic backbone fishersci.com. Studies on the similar compound Bronopol (B193717) show that it decomposes exothermically above 140°C, releasing hydrogen bromide and oxides of nitrogen atamanchemicals.com. This suggests that the nitro group is a primary site of fragmentation during thermal degradation.

Specific studies detailing the oxidative and reductive degradation of this compound are not extensively available. However, based on general chemical principles and data from related compounds, its reactivity can be inferred. The reactivity profile for Bronopol indicates it is incompatible with strong oxidizing agents and strong reducing agents lookchem.comatamanchemicals.com.

Reduction : The tertiary nitro group can be reduced. Depending on the reducing agent and reaction conditions, this could yield the corresponding primary amine, 2-amino-2-ethyl-1,3-propanediol (B89701), or the hydroxylamine (B1172632) derivative.

Oxidation : Reaction with strong oxidizing agents would likely lead to the degradation of the molecule. The carbon-nitro bond could be cleaved, and the diol functions could be oxidized. The specific products would depend heavily on the nature of the oxidant used.

Reaction Kinetics and Thermodynamics of this compound Transformations

Quantitative data on the kinetics and thermodynamics of this compound transformations are limited. However, key thermodynamic data is available from the NIST Chemistry WebBook.

| Parameter | Symbol | Value | Phase | Reference |

|---|---|---|---|---|

| Standard Enthalpy of Combustion | ΔcH° | -2938 kJ/mol | Solid | nist.gov |

Kinetic insights can be drawn from related compounds. The hydrolysis of 2-methyl-2-nitro-1,3-propanediol to release formaldehyde was observed to be relatively rapid, with the reaction reaching completion within 30 minutes under specific laboratory conditions cdnsciencepub.com. For Bronopol, the degradation kinetics under mild alkaline conditions have been quantified, showing a half-life of approximately 96 days at pH 8 and 25°C, indicating much greater stability under these milder conditions compared to the rapid decomposition under strong alkali lookchem.com.

Investigations into Intra- and Intermolecular Interactions Affecting Reactivity

Both intra- and intermolecular forces play a crucial role in the properties and reactivity of this compound. The molecule contains two hydroxyl groups, which are strong hydrogen bond donors and acceptors, and a nitro group, whose oxygen atoms can act as hydrogen bond acceptors.

Intramolecular Interactions : The potential for hydrogen bonding between one of the hydroxyl groups and the nearby nitro group could influence the molecule's preferred conformation. This internal interaction could affect the stability and electronic character of the C-NO2 bond, potentially influencing its susceptibility to cleavage.

Intermolecular Interactions : Intermolecular hydrogen bonding is responsible for the compound being a solid at room temperature alfa-chemistry.comguidechem.com. In solution, interactions with solvent molecules are critical. For example, hydrogen bonding with water facilitates its solubility and can mediate proton transfer during reactions masterorganicchemistry.com. A significant example of intermolecular interactions altering reactivity is seen in the alkaline hydrolysis pathway. As noted previously, hydrolysis in a borate buffer leads to the direct displacement of the nitro group, whereas hydrolysis with sodium hydroxide alone leads to a retro-Henry reaction cdnsciencepub.com. This strongly suggests the formation of a borate-diol complex as a reactive intermediate. This complex alters the electronic properties of the molecule, favoring the cleavage of the C-NO2 bond over the C-C bond cleavage seen in the retro-Henry pathway.

Table of Compounds

| Chemical Name | Molecular Formula |

| This compound | C₅H₁₁NO₄ |

| Formaldehyde | CH₂O |

| 1-Nitropropane | C₃H₇NO₂ |

| 2-Bromo-2-nitro-1,3-propanediol (Bronopol) | C₃H₆BrNO₄ |

| 2-methyl-2-nitro-1,3-propanediol | C₄H₉NO₄ |

| 2-C-methyl glycerol | C₄H₁₀O₃ |

| Nitrite ion | NO₂⁻ |

| Sodium hydroxide | NaOH |

| Water | H₂O |

| 2-amino-2-ethyl-1,3-propanediol | C₅H₁₃NO₂ |

Spectroscopic and Structural Elucidation of 2 Ethyl 2 Nitro 1,3 Propanediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the case of 2-Ethyl-2-nitro-1,3-propanediol, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide key insights into its structure. nih.gov

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The two hydroxymethyl (CH₂OH) groups are chemically equivalent and would likely appear as a single signal, which could be a singlet or a more complex pattern depending on the solvent and concentration. The hydroxyl (OH) protons themselves often appear as a broad singlet and can exchange with deuterium (B1214612) when D₂O is added to the solvent.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the methyl (CH₃) and methylene (CH₂) carbons of the ethyl group, the two equivalent hydroxymethyl (CH₂OH) carbons, and the quaternary carbon atom to which the nitro and ethyl groups are attached. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon atom bonded to the electron-withdrawing nitro group would be expected to appear at a downfield chemical shift.

A representative, though not experimentally verified, data table for the expected NMR shifts is provided below for illustrative purposes. Actual experimental values can vary based on the solvent and instrument parameters. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~0.9 (triplet) | ~8 |

| CH₂ (ethyl) | ~1.8 (quartet) | ~25 |

| CH₂OH | ~3.8 (singlet) | ~65 |

| C-NO₂ | - | ~95 |

| OH | Variable (broad singlet) | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present. nih.govnist.gov

FTIR Analysis: The FTIR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the ethyl and hydroxymethyl groups would appear in the 3000-2850 cm⁻¹ region. Crucially, the presence of the nitro group is confirmed by two strong absorption bands: an asymmetric stretching vibration typically around 1550-1530 cm⁻¹ and a symmetric stretching vibration around 1380-1360 cm⁻¹. The C-N stretching vibration may appear as a weaker band in the fingerprint region. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The nitro group also gives rise to characteristic signals in the Raman spectrum. The symmetric stretching of the NO₂ group is often a strong and polarized band. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where the strong water absorption in FTIR can obscure certain regions of the spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| C-H | Stretching | 3000-2850 |

| NO₂ | Asymmetric Stretching | 1550-1530 |

| NO₂ | Symmetric Stretching | 1380-1360 |

| C-O | Stretching | 1100-1000 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov For this compound, with a molecular formula of C₅H₁₁NO₄, the calculated molecular weight is approximately 149.14 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 149 may be observed, although it might be weak or absent due to the lability of the molecule. nist.gov Common fragmentation pathways for nitroalkanes involve the loss of the nitro group (NO₂) as a radical, which would result in a fragment ion at m/z 103 (M - 46). miamioh.edu Another characteristic fragmentation for alcohols is the loss of a water molecule (H₂O), leading to a peak at m/z 131 (M - 18). Further fragmentation of the carbon skeleton would also occur, providing additional structural clues.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 149 | [C₅H₁₁NO₄]⁺ | Molecular Ion (M⁺) |

| 131 | [C₅H₉NO₃]⁺ | M - H₂O |

| 103 | [C₅H₁₁O₂]⁺ | M - NO₂ |

| 118 | [C₄H₈NO₃]⁺ | M - CH₃ |

| 88 | [C₃H₆NO₂]⁺ | M - C₂H₅ - H |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsional angles. This technique would also reveal the conformation of the molecule in the solid state, including the orientation of the ethyl and nitro groups relative to the propanediol (B1597323) backbone. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which play a crucial role in the solid-state structure and properties of the compound. While no specific crystallographic data for this compound was found in the search results, this technique remains a critical tool for its complete structural characterization.

Advanced Spectroscopic Techniques in Elucidating Chemical Environment

Beyond the fundamental techniques, advanced spectroscopic methods can provide even more detailed insights into the chemical environment of this compound. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule. Solid-state NMR could be employed to study the compound in its native solid form, providing information about polymorphism and molecular dynamics. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to predict and refine the molecular structure and to simulate the spectroscopic properties, leading to a more comprehensive understanding of the molecule. rsc.org

Computational Chemistry and Theoretical Modeling of 2 Ethyl 2 Nitro 1,3 Propanediol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method to elucidate the fundamental properties of 2-Ethyl-2-nitro-1,3-propanediol. A typical DFT study would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the electronic Schrödinger equation.

The initial step would be a geometry optimization to find the lowest energy arrangement of atoms. This optimized structure provides key information such as bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. A systematic conformational analysis would be crucial to identify the most stable conformers. This is typically achieved by systematically rotating the rotatable bonds (C-C, C-O) and performing geometry optimizations for each starting structure. The relative energies of the resulting conformers would be calculated to identify the global minimum and other low-energy structures that might be populated at room temperature. Intramolecular hydrogen bonding between the hydroxyl groups and the nitro group would be a key interaction to investigate, as it can significantly influence conformational preference.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (°C-C-C-O, O-C-C-N) | Relative Energy (kcal/mol) | Intramolecular H-Bonding |

|---|---|---|---|

| 1 | 60, 180 | 0.00 | Yes (OH...O-N) |

| 2 | 180, 60 | 1.25 | No |

| 3 | -60, 180 | 0.80 | Yes (OH...OH) |

Note: This table is illustrative and not based on actual experimental or calculated data.

Once the energy minima (stable conformers) are located, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. The predicted spectra can be compared with experimental data, if available, to validate the computational model.

Table 2: Predicted Vibrational Frequencies for a Hypothetical Conformer of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | 3550 | O-H Stretch (asymmetric) |

| 2 | 3450 | O-H Stretch (symmetric) |

| 3 | 2980 | C-H Stretch (ethyl) |

| 4 | 1550 | N-O Stretch (asymmetric) |

| 5 | 1380 | N-O Stretch (symmetric) |

Note: This table is illustrative and not based on actual experimental or calculated data.

DFT calculations also provide information about the distribution of electrons within the molecule. The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Dipole Moment, Polarizability)

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment | 3.5 | Debye |

| Polarizability | 12.8 | ų |

| Ionization Potential | 10.2 | eV |

Note: This table is illustrative and not based on actual experimental or calculated data.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a molecule in a condensed phase, such as in a solvent or in its solid state. In an MD simulation, the motion of a collection of molecules is simulated over time by solving Newton's equations of motion. This allows for the study of intermolecular interactions, such as hydrogen bonding between molecules of this compound or with solvent molecules. MD simulations can provide insights into properties like diffusion, viscosity, and the structure of liquids and solids.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key aspect of computational chemistry is the ability to predict spectroscopic data that can be compared with experimental measurements. As mentioned, vibrational frequencies from DFT can be used to predict IR and Raman spectra. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The agreement between predicted and experimental spectra serves as a critical validation of the theoretical models and computational methods employed. Given the lack of published computational studies, a direct comparison for this compound is not currently possible.

Applications of 2 Ethyl 2 Nitro 1,3 Propanediol in Advanced Materials and Organic Synthesis

Role as a Multifunctional Monomer in Polymer Chemistry

Due to its unique structure, featuring two hydroxyl groups and a nitro group attached to a tertiary carbon, 2-ethyl-2-nitro-1,3-propanediol functions as a multifunctional monomer in the synthesis of a variety of polymers.

Precursor to Alkyd Resins and High-Gloss Coatings

This compound, and its derivative trimethylolpropane (B17298) [2-Ethyl-2-(hydroxymethyl)-1,3-propanediol], are utilized as precursors in the manufacturing of alkyd resins. fishersci.ptlabdepotinc.com The three hydroxyl groups in trimethylolpropane allow for the formation of a three-dimensional cross-linked polyester (B1180765) network, which is the fundamental structure of alkyd resins. labdepotinc.comgoogle.com These resins are known for their high gloss potential and good color retention, making them suitable for high-quality coatings. fishersci.ptpolynt.com The incorporation of this monomer can enhance the performance characteristics of the final coating, such as scratch resistance. google.com

| Flexibility | The ability of the coating to bend without cracking. | Can be adjusted by the choice of fatty acids and other components in the resin formulation. |

This table provides a generalized overview. Specific properties depend on the complete formulation of the alkyd resin.

Building Block for Ion Exchange Resins

The structural framework of this compound makes it a candidate for the synthesis of ion exchange resins. fishersci.pt The nitro group can be chemically modified, for instance, by reduction to an amino group, to introduce functional sites capable of ion exchange. These specialized polymers are used in water purification, chemical separation, and catalysis.

Applications in Specialty Coatings and Adhesives

The versatility of this compound extends to its use in specialty coatings and adhesives. Its derivatives can be used to produce a range of products, including ethoxylated and propoxylated derivatives for various coating applications. fishersci.pt The presence of multiple hydroxyl groups allows for strong adhesion to various substrates through hydrogen bonding and covalent linkages after curing.

Intermediate in the Synthesis of Energetic Materials and Plasticizers

The nitro functional group in this compound makes it a precursor for energetic materials. europa.euchemistry-chemists.com The high nitrogen and oxygen content contributes to the energetic properties of its derivatives. researchgate.net Research in this area focuses on synthesizing new energetic compounds with desirable properties such as high performance and enhanced stability. europa.euchemistry-chemists.com

Furthermore, derivatives of similar diols, such as 2,2-dinitropropane-1,3-diol, have been investigated for their potential as energetic plasticizers. researchgate.net These plasticizers are crucial components in polymer-bonded explosives and propellants, improving their processability and mechanical properties without significantly compromising energetic performance. Studies have synthesized and characterized various derivatives, comparing their plasticizing effects and thermal stabilities to known energetic plasticizers. researchgate.net

Precursor in Fine Chemical Synthesis

Beyond polymer and materials science, this compound is a valuable starting material for the synthesis of other complex organic molecules.

Synthesis of Pharmaceutical Intermediates (excluding clinical human trials)

A significant application of this compound is its use as a precursor in the synthesis of pharmaceutical intermediates. The nitro group can be readily reduced to an amine, yielding 2-amino-2-ethyl-1,3-propanediol (B89701). drugfuture.com This amino diol is a key building block in the synthesis of various compounds. drugfuture.comrsc.org For example, it is used in the preparation of 2-amino-1,3-propanediol (B45262) compounds which are investigated for their pharmaceutical potential. google.com The synthesis often involves the catalytic hydrogenation of the nitro compound to the corresponding amino glycol. drugfuture.com This transformation is a critical step in creating more complex molecules with potential biological activity. google.comnveo.org

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 597-09-1 | C5H11NO4 |

| 2-Amino-2-ethyl-1,3-propanediol | 115-70-8 | C5H13NO2 |

| 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (Trimethylolpropane) | 77-99-6 | C6H14O3 |

| 2,2-Dinitropropane-1,3-diol | 55913-92-3 | C3H6N2O6 |

| 2-Bromo-2-nitro-1,3-propanediol (Bronopol) | 52-51-7 | C3H6BrNO4 |

| 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol | 162359-55-9 | C19H33NO2 |

| Ethylene glycol | 107-21-1 | C2H6O2 |

| Diethylene glycol | 111-46-6 | C4H10O3 |

| Glycerol | 56-81-5 | C3H8O3 |

| Pentaerythritol | 115-77-5 | C5H12O4 |

Synthesis of Agrochemical Components

While this compound (NEPD) itself is classified by the U.S. Environmental Protection Agency (EPA) as an antimicrobial pesticide, its primary role in the agrochemical sector is often as a preservative within formulations rather than as a direct synthetic precursor to other active ingredients. epa.gov The family of nitrohydroxy compounds, to which NEPD belongs, is recognized for its biocidal properties. epa.gov

The utility of this chemical class in agriculture is well-illustrated by the structurally similar compound, 2-Bromo-2-nitro-1,3-propanediol (Bronopol). Bronopol (B193717) is a well-documented agricultural bactericide used, for example, as a seed treatment for rice to manage diseases like rice bakanae and for cotton to prevent bacterial blight. google.com The synthesis of Bronopol typically involves the bromination of 2-nitro-1,3-propanediol, a related nitro-diol. vaibhavfinechem.com Although direct synthetic pathways from NEPD to other commercial agrochemicals are not widely documented, its inherent antimicrobial nature and the precedent set by similar molecules underscore the importance of the nitro-diol structure in developing agents for crop protection and formulation preservation.

Formation of Other Specialty Chemicals

This compound serves as a valuable intermediate in the synthesis of a range of other specialty chemicals, a utility derived from the reactivity of its nitro and hydroxyl functional groups. nih.gov

One of the primary transformations is the reduction of its nitro group to form 2-Amino-2-ethyl-1,3-propanediol. epa.govguidechem.com This reaction converts the nitro-diol into an amino-diol, a class of compounds that are important building blocks in various fields of organic synthesis. The resulting amino-diol, with its primary amine and two hydroxyl groups, offers multiple reactive sites for further chemical elaboration.

Furthermore, NEPD can function as a formaldehyde (B43269) donor. When exposed to alkaline conditions, nitrohydroxy compounds can controllably release formaldehyde. epa.gov This property makes them suitable for use in the production of specialty resins, such as foundry resins or adhesives, where a gradual release of formaldehyde is required for the curing process, which can help in minimizing odor and ensuring efficient utilization of the aldehyde. epa.gov

The hydroxyl groups of NEPD can also undergo reactions typical of alcohols, such as esterification and the formation of acetals. guidechem.com These reactions lead to other specialty derivatives with tailored properties.

Table 1: Synthetic Transformations and Derivatives of this compound

| Starting Material | Reaction Type | Resulting Specialty Chemical | Application / Classification |

| This compound | Reduction of Nitro Group | 2-Amino-2-ethyl-1,3-propanediol | Synthetic Building Block / Amino-Diol |

| This compound | Alkaline Decomposition | Formaldehyde (Released) | Monomer for Resin Synthesis |

| This compound | Esterification | This compound dinitrate | Specialty Chemical Intermediate |

| This compound | Acetalization | 2-Nitro-2-Ethyl-1,3-Propanediol butyraldehyde (B50154) acetal | Specialty Chemical Intermediate |

Utilization in Solvent Systems and Chemical Formulations

This compound is a white, crystalline solid that is very soluble in water and soluble in various organic solvents. guidechem.comchemicalbook.com It possesses a very low vapor pressure, making it a stable component in liquid formulations. nih.gov While its physical form as a solid means it is not a solvent itself, its solubility allows it to be readily incorporated as a functional additive into a wide range of industrial product formulations.

The primary function of NEPD and related nitro compounds in these formulations is as a biocide or preservative. They are effective at inhibiting the growth of microorganisms, particularly bacteria, which can cause spoilage, corrosion, and degradation of industrial products. atamanchemicals.comsuryafinechem.com The applications are extensive and span numerous industries. For instance, in paints, inks, and adhesives, these compounds prevent microbial spoilage, preserving the product during storage and use. atamanchemicals.com In industrial water systems, such as cooling towers and paper mills, they control the formation of slime and microbial-induced corrosion. vaibhavfinechem.comatamanchemicals.com Metalworking fluids also benefit from the inclusion of such biocides to prevent bacterial growth that can lead to fluid degradation and foul odors. atamanchemicals.commade-in-china.com

Table 2: Industrial Formulation Applications of Nitro-Diol Biocides

| Formulation Type | Function of Additive | Industry |

| Paints & Coatings | Preservative, Anti-fouling | Manufacturing, Construction |

| Printing Inks | Preservative | Printing |

| Adhesives & Glues | Preservative | Manufacturing, Construction |

| Industrial Water Systems | Microbiocide, Slimicide | Power Generation, Paper & Pulp |

| Metalworking Fluids | Microbiostat | Manufacturing, Automotive |

| Absorbent Clays | Preservative | Industrial Processes |

Environmental Chemistry and Degradation Studies of 2 Ethyl 2 Nitro 1,3 Propanediol

Environmental Fate and Distribution in Various Compartments

The environmental distribution of 2-Ethyl-2-nitro-1,3-propanediol is governed by its fundamental physical and chemical properties. These properties dictate its movement and concentration in water, soil, and air.

Water Solubility and Mobility in Aqueous Systems

This compound is characterized as being very soluble in water. chemicalbook.comchemicalbook.com This high water solubility is a key factor in its environmental mobility. The compound's predicted octanol-water partition coefficient (XlogP) is -0.6, which indicates a strong preference for the aqueous phase over fatty or organic tissues. nih.gov This low partition coefficient suggests that bioaccumulation in organisms is not a significant concern. researchgate.net Due to its high solubility, when released into the environment, this compound is expected to readily partition to aqueous phases and exhibit high mobility in surface and groundwater systems. nih.govresearchgate.net

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11NO4 | nih.gov |

| Molecular Weight | 149.15 g/mol | nih.gov |

| Water Solubility | Very soluble | chemicalbook.comchemicalbook.com |

| Predicted XlogP | -0.6 | nih.gov |

| Vapor Pressure | 0.0000865 mmHg | nih.gov |

Persistence and Biodegradation Potential

The persistence of a chemical in the environment is largely determined by its susceptibility to breakdown processes, including biodegradation. For the broader category of nitroalcohols, which includes this compound, there is an expectation of a relatively short half-life upon environmental release. epa.govfederalregister.gov Studies on structurally similar compounds, such as 2-methyl 1,3-propandiol (MPD), have shown them to be inherently biodegradable. researchgate.net This suggests that microbial populations in soil and water can likely break down these types of compounds, preventing long-term persistence.

Volatility and Air-Phase Distribution

The potential for a chemical to be distributed in the atmosphere is related to its volatility, which is indicated by its vapor pressure. This compound has a very low experimental vapor pressure of 0.0000865 mmHg. nih.gov This low value signifies that the compound has a negligible tendency to evaporate from water or soil surfaces into the atmosphere. Consequently, air-phase distribution is not considered a significant environmental fate pathway for this compound.

Abiotic Degradation Pathways

Beyond biological breakdown, this compound can also be degraded by non-biological (abiotic) processes such as photolysis and hydrolysis.

Photolysis and Hydrolysis Mechanisms

Transformation Products and Byproducts

The degradation of nitroalcohols leads to the formation of various transformation products. For the related compound Bronopol (B193717), major decomposition products identified include formaldehyde (B43269) and 2-hydroxymethyl-2-nitro-1,3-propanediol. cir-safety.org The degradation process of Bronopol also involves its breakdown into bromonitromethane (B42901) and 2-bromoethanol (B42945) as it releases formaldehyde. researchgate.net Under conditions where the parent compound decomposes to liberate nitrite (B80452), there is a potential for this nitrite to react with secondary amines or amides present in the environment to form nitrosamines. atamanchemicals.com

Biotic Degradation Processes by Microorganisms

The biodegradation of this compound by microorganisms is a key process influencing its environmental persistence. While specific studies on this compound are limited, the degradation of structurally related nitroaliphatic and nitroaromatic compounds provides insights into potential metabolic pathways.

Microbial degradation of nitro-substituted compounds can proceed through several mechanisms, primarily involving the transformation of the nitro group. nih.govnih.govnih.gov Bacteria and fungi have been shown to metabolize nitroaromatic compounds through either oxidative or reductive pathways. nih.govnih.govepa.gov

Potential Degradation Pathways:

Reductive Pathways: A common microbial strategy for metabolizing nitroaromatic compounds involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. nih.gov This process is often carried out by a variety of anaerobic and facultative anaerobic bacteria. It is plausible that microorganisms could utilize a similar reductive pathway for this compound. The resulting 2-amino-2-ethyl-1,3-propanediol (B89701) would likely be more amenable to further degradation.

Oxidative Pathways: Some aerobic bacteria are capable of oxidatively removing the nitro group from nitroaromatic compounds, releasing it as nitrite. nih.gov This is often initiated by monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the destabilization and elimination of the nitro group. nih.gov While this compound is an aliphatic compound, the enzymatic machinery capable of acting on nitro groups could potentially facilitate its degradation.

Denitration: Another potential pathway is the direct removal of the nitro group as nitrite, a process known as denitration. This has been observed in the degradation of some nitroaliphatic compounds. The resulting intermediate would be 2-ethyl-1,3-propanediol, which is expected to be more readily biodegradable.

Studies on the degradation of the structurally similar compound 2-bromo-2-nitro-1,3-propanediol (bronopol) indicate that it can decompose to release formaldehyde and other products. While the degradation of this compound would not involve the release of bromine, the potential for breakdown into smaller, more easily metabolized molecules exists.

The microorganisms capable of these transformations are diverse and include various genera of bacteria (e.g., Pseudomonas, Clostridium) and fungi (e.g., Phanerochaete chrysosporium). nih.govepa.gov The specific microbial consortia present in a given soil or water environment would determine the predominant degradation pathway and the rate of transformation of this compound.

Analytical Methodologies for Environmental Monitoring and Quantification (excluding human bio-monitoring)

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental matrices such as water and soil. These methods are crucial for assessing contamination levels, understanding its environmental fate, and evaluating the efficacy of remediation efforts.

Sample Preparation:

Prior to analysis, extraction of this compound from environmental samples is necessary. For water samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to concentrate the analyte and remove interfering matrix components. nih.gov For soil and sediment samples, solvent extraction, potentially assisted by sonication or other techniques, is typically used to isolate the compound from the solid matrix.

Analytical Techniques:

Several analytical techniques can be utilized for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. youtube.com For the analysis of polar compounds like diols, derivatization is often required to increase their volatility and improve chromatographic performance. nih.gov The mass spectrometer provides detailed structural information, allowing for confident identification and quantification. Pyrolysis-GC-MS is another variant that can be used for the analysis of complex environmental samples. nih.govwiley.com

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds. epa.govyoutube.com For compounds lacking a strong chromophore, such as this compound, detection can be achieved using a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). Alternatively, derivatization to introduce a UV-absorbing or fluorescent tag can enhance sensitivity. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of the compound in complex matrices. unl.edunih.govnih.gov

The table below summarizes the analytical techniques applicable to the environmental monitoring of this compound.

| Analytical Technique | Principle | Sample Preparation | Detection | Applicability for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection. | Extraction and often derivatization to increase volatility. | Mass Spectrometry (MS) | Suitable for identification and quantification, likely requires derivatization. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a liquid mobile phase and a solid stationary phase. | Extraction and filtration. | UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) | Good for polar compounds; detection may require derivatization for high sensitivity unless coupled with MS. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-efficiency separation by LC coupled with highly selective and sensitive detection by tandem MS. | Extraction and filtration. | Tandem Mass Spectrometry (MS/MS) | Offers high specificity and low detection limits in complex environmental matrices. |

Q & A

Q. What are the established synthetic routes for 2-Ethyl-2-nitro-1,3-propanediol?

The compound is synthesized via hydroxymethylation of formaldehyde with 1-nitropropane under controlled conditions. This reaction typically requires acidic or basic catalysis to promote nucleophilic addition. Post-synthesis purification involves recrystallization from ethanol or acetone due to its high solubility in polar solvents (~400 g/L in water at 20°C) .

Q. How can researchers verify the purity of this compound?

Gas chromatography (GC) with flame ionization detection is recommended for quantifying purity, especially when analyzing reaction mixtures. Complementary techniques like NMR (e.g., H and C) can confirm structural integrity by identifying characteristic peaks for nitro and hydroxyl groups .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

The compound is freely soluble in ethanol, acetone, and water, making these solvents suitable for recrystallization or reaction media. For hydrophobic reaction environments, dimethyl sulfoxide (DMSO) may be used, though compatibility with reducing agents must be verified .

Q. What safety protocols are critical during handling?

Use local exhaust ventilation, nitrile gloves, and chemical-resistant goggles to prevent skin/eye contact. Avoid exposure to strong oxidizers (e.g., peroxides), which may trigger decomposition. Waste must be segregated and processed by certified hazardous waste facilities .

Q. How should this compound be stored to ensure stability?

Store in airtight glass containers at room temperature (<25°C) in a dark, well-ventilated area. Monitor for discoloration or gas evolution, which may indicate nitro group degradation .

Advanced Research Questions

Q. What experimental strategies can elucidate the thermal decomposition pathways of this compound?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition onset temperatures and exothermic events. Mass spectrometry (MS) of evolved gases during pyrolysis may reveal intermediates like nitroso derivatives or ethyl radicals .

Q. How can the nitro group in this compound be selectively reduced to synthesize amino derivatives?

Catalytic hydrogenation (e.g., H₂/Pd-C or Raney Ni) under mild pressures (1–3 atm) effectively reduces the nitro group to an amine. Alternatively, use stoichiometric reducing agents like LiAlH₄ in anhydrous THF, but monitor for over-reduction or side reactions .

Q. What kinetic models are suitable for studying its reactivity in nucleophilic substitutions?

Stopped-flow spectroscopy with pseudo-first-order conditions can measure reaction rates with nucleophiles (e.g., thiols or amines). Data fitting to the Eyring equation provides activation parameters (ΔH‡, ΔS‡) for mechanistic insights .

Q. How does steric hindrance from the ethyl group influence its reactivity in condensation reactions?

Computational modeling (DFT or MD simulations) can map steric effects on transition states. Experimentally, compare reaction rates with less hindered analogs (e.g., 2-nitro-1,3-propanediol) using kinetic assays .

Q. What in vitro assays are recommended for preliminary toxicity profiling?

Conduct cytotoxicity assays (e.g., MTT or LDH release) in human cell lines (e.g., HepG2). For mutagenicity, use Ames tests with Salmonella strains TA98/TA100. Always include positive controls (e.g., sodium azide) and validate with dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.